Deethylatrazine Deethylatrazine Atrazine-desethyl is found to be a degradation product of the triazine herbicide atrazine.
Standard for Supelco MIP SPE cartridges. For more information request Supelco Literature T407075, T706023
Deethylatrazine is a chloro-1,3,5-triazine that is 6-chloro-1,3,5-triazine-2,4-diamine in which one of the hydrogens of the amino group is replaced by a propan-2-yl group. It has a role as a marine xenobiotic metabolite. It is a chloro-1,3,5-triazine and a diamino-1,3,5-triazine. It derives from a 6-chloro-1,3,5-triazine-2,4-diamine.
6-Chloro-N-(1-methylethyl)-1, 3, 5-triazine-2, 4-diamine, also known as 4-deethylatrazine or 2-chloro-4-amino-6-(isopropylamino)-S-triazine, belongs to the class of organic compounds known as 1, 3, 5-triazine-2, 4-diamines. These are aromatic compounds containing a 1, 3, 5-triazine ring which is 2, 4-disusbtituted wit amine groups. 6-Chloro-N-(1-methylethyl)-1, 3, 5-triazine-2, 4-diamine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 6-chloro-N-(1-methylethyl)-1, 3, 5-triazine-2, 4-diamine is primarily located in the cytoplasm. 6-Chloro-N-(1-methylethyl)-1, 3, 5-triazine-2, 4-diamine can be biosynthesized from 6-chloro-1, 3, 5-triazine-2, 4-diamine.
Brand Name: Vulcanchem
CAS No.: 6190-65-4
VCID: VC20776528
InChI: InChI=1S/C6H10ClN5/c1-3(2)9-6-11-4(7)10-5(8)12-6/h3H,1-2H3,(H3,8,9,10,11,12)
SMILES: CC(C)NC1=NC(=NC(=N1)N)Cl
Molecular Formula: C6H10ClN5
Molecular Weight: 187.63 g/mol

Deethylatrazine

CAS No.: 6190-65-4

Reference Standards

Cat. No.: VC20776528

Molecular Formula: C6H10ClN5

Molecular Weight: 187.63 g/mol

* For research use only. Not for human or veterinary use.

Deethylatrazine - 6190-65-4

Description Atrazine-desethyl is found to be a degradation product of the triazine herbicide atrazine.
Standard for Supelco MIP SPE cartridges. For more information request Supelco Literature T407075, T706023
Deethylatrazine is a chloro-1,3,5-triazine that is 6-chloro-1,3,5-triazine-2,4-diamine in which one of the hydrogens of the amino group is replaced by a propan-2-yl group. It has a role as a marine xenobiotic metabolite. It is a chloro-1,3,5-triazine and a diamino-1,3,5-triazine. It derives from a 6-chloro-1,3,5-triazine-2,4-diamine.
6-Chloro-N-(1-methylethyl)-1, 3, 5-triazine-2, 4-diamine, also known as 4-deethylatrazine or 2-chloro-4-amino-6-(isopropylamino)-S-triazine, belongs to the class of organic compounds known as 1, 3, 5-triazine-2, 4-diamines. These are aromatic compounds containing a 1, 3, 5-triazine ring which is 2, 4-disusbtituted wit amine groups. 6-Chloro-N-(1-methylethyl)-1, 3, 5-triazine-2, 4-diamine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 6-chloro-N-(1-methylethyl)-1, 3, 5-triazine-2, 4-diamine is primarily located in the cytoplasm. 6-Chloro-N-(1-methylethyl)-1, 3, 5-triazine-2, 4-diamine can be biosynthesized from 6-chloro-1, 3, 5-triazine-2, 4-diamine.
CAS No. 6190-65-4
Molecular Formula C6H10ClN5
Molecular Weight 187.63 g/mol
IUPAC Name 6-chloro-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
Standard InChI InChI=1S/C6H10ClN5/c1-3(2)9-6-11-4(7)10-5(8)12-6/h3H,1-2H3,(H3,8,9,10,11,12)
Standard InChI Key DFWFIQKMSFGDCQ-UHFFFAOYSA-N
SMILES CC(C)NC1=NC(=NC(=N1)N)Cl
Canonical SMILES CC(C)NC1=NC(=NC(=N1)N)Cl
Colorform Crystals
Melting Point 133.0 °C
136 °C
135-137°C

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